molecular formula C20H20O7 B11038810 (2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11038810
M. Wt: 372.4 g/mol
InChI Key: BFXUMGQCPCMELH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“methoxyflavone” , is a fascinating compound with a complex structure. Let’s break it down:

  • The benzodioxole moiety (7-methoxy-1,3-benzodioxol-5-yl) contributes to its aromatic character.
  • The trimethoxyphenyl group (3,4,5-trimethoxyphenyl) adds further complexity.
  • The propenone functional group (prop-2-en-1-one) imparts reactivity.

Preparation Methods

Synthetic Routes::

    Prenylation Reaction:

    Total Synthesis:

Industrial Production::
  • Industrial-scale production of methoxyflavone is limited due to its complex structure and low natural abundance.
  • Research is ongoing to optimize scalable synthetic routes for commercial production.

Chemical Reactions Analysis

Methoxyflavone undergoes various reactions:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The benzodioxole ring can undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like potassium permanganate (for oxidation) and sodium borohydride (for reduction) are used.

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

Methoxyflavone finds applications in:

    Chemistry: As a model compound for studying flavonoid reactivity.

    Biology: It exhibits antioxidant and anti-inflammatory properties, potentially impacting cellular processes.

    Medicine: Research explores its potential in cancer therapy and neuroprotection.

    Industry: Limited applications due to scarcity, but interest persists.

Mechanism of Action

  • Methoxyflavone’s effects are multifaceted.
  • Molecular Targets: It interacts with enzymes, receptors, and signaling pathways.

    Pathways: Examples include inhibition of NF-κB and modulation of MAPK pathways.

Comparison with Similar Compounds

  • Methoxyflavone stands out due to its unique combination of benzodioxole, trimethoxyphenyl, and propenone moieties.
  • Similar Compounds: Other flavonoids like quercetin, kaempferol, and apigenin share some features but lack the specific arrangement found in methoxyflavone.

Properties

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H20O7/c1-22-15-7-12(8-18-20(15)27-11-26-18)5-6-14(21)13-9-16(23-2)19(25-4)17(10-13)24-3/h5-10H,11H2,1-4H3/b6-5+

InChI Key

BFXUMGQCPCMELH-AATRIKPKSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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